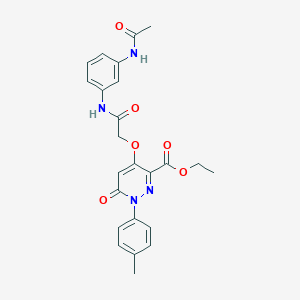

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

描述

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative characterized by a complex heterocyclic core. Its structure includes a dihydropyridazine ring substituted with a p-tolyl group at position 1, a ketone at position 6, and an ethyl carboxylate at position 2. The unique feature of this compound is the 3-acetamidophenyl moiety linked via an amino-oxoethoxy spacer to the pyridazine core.

属性

IUPAC Name |

ethyl 4-[2-(3-acetamidoanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O6/c1-4-33-24(32)23-20(13-22(31)28(27-23)19-10-8-15(2)9-11-19)34-14-21(30)26-18-7-5-6-17(12-18)25-16(3)29/h5-13H,4,14H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFMKONYDBYPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the acetamidophenyl group, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and improve efficiency.

化学反应分析

Types of Reactions

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Substitution reactions can be employed to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of modified compounds with different functional groups.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: For studying the biological activity of pyridazine derivatives and their interactions with biological targets.

Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s closest structural analogs involve variations in the aryl substituent or linker groups. For example:

- Hydrogen Bonding and Crystallinity : The 3-acetamidophenyl group in the target compound enables stronger intermolecular interactions (N–H···O and O–H···N) compared to the 4-ethoxyphenyl analog. This may result in higher melting points and more stable crystalline forms, as hydrogen bonding governs packing efficiency .

- Bioactivity Potential: While neither compound has explicit bioactivity data in the evidence, the acetamido group’s resemblance to peptide bonds could enhance interactions with biological targets (e.g., enzymes or receptors) compared to ether-linked analogs .

Physicochemical Properties (Inferred)

- However, the dihydropyridazine core’s planarity may reduce solubility in polar solvents .

- Stability : The electron-withdrawing acetamido group could destabilize the ester linkage under basic conditions, necessitating careful pH control during storage .

生物活性

Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 450.4 g/mol. The structure features a pyridazine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 450.4 g/mol |

| CAS Number | 886952-42-7 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with suitable diketones.

- Introduction of the Acetamidophenyl Group : This is done via nucleophilic substitution reactions.

- Esterification : The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) around 256 µg/mL .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. In particular, studies have demonstrated that it acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 value for related compounds in this series was found to be significantly lower than that of standard inhibitors like acarbose, indicating a strong potential for managing diabetes .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as α-glucosidase, inhibiting their activity and thereby affecting glucose metabolism.

- Cellular Uptake : The presence of the acetamido group enhances solubility and cellular uptake, facilitating its action within biological systems.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several pyridazine derivatives and evaluated their antimicrobial properties. The results showed that certain modifications to the structure significantly enhanced antibacterial activity against common pathogens .

Study on Enzyme Inhibition

Another investigation focused on the α-glucosidase inhibitory activity of pyridazine derivatives. One derivative exhibited an IC50 value of 1.7 µM, which was 100 times more potent than acarbose in vitro . This study highlights the potential therapeutic applications of these compounds in managing postprandial hyperglycemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。